2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
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Overview
Description
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro-fluorobenzyl group, an amino-oxoethyl linkage, and a methoxyphenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The reaction begins with the chlorination and fluorination of benzylamine to form 2-chloro-4-fluorobenzylamine.
Coupling with Oxoethyl Acetate: The benzylamine intermediate is then coupled with 2-oxoethyl acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-hydroxyphenyl)acetate
- **2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-ethoxyphenyl)acetate
Uniqueness
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-16-5-3-2-4-12(16)8-18(23)25-11-17(22)21-10-13-6-7-14(20)9-15(13)19/h2-7,9H,8,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFXYSVQUZGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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